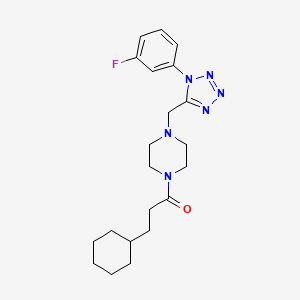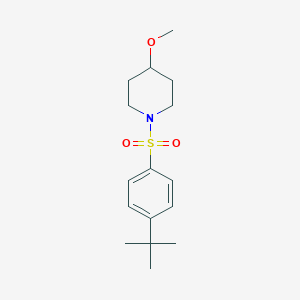
4-(Trifluoromethylsulfonylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethylsulfonylamino)phenol is a compound that can be associated with various chemical reactions and possesses unique physical and chemical properties. It is related to the broader class of trifluoromethylsulfonate salts and phenol derivatives, which have been extensively studied for their reactivity and potential applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of compounds related to this compound often involves the use of sulfuryl fluoride (SO2F2) and tetramethylammonium fluoride (NMe4F) to convert phenols to aryl fluorides through aryl fluorosulfonate intermediates . Additionally, trifluoromethylsulfonate salts have been prepared and characterized, as seen in the synthesis of trifluoromethylsulfonate salts of 2-[(3-chloropyridinium-2-yl)hydrazonomethyl]-6-methoxyphenol and its metal complexes . These methods highlight the versatility of trifluoromethylsulfonate groups in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of phenol derivatives, such as phenol-2,4-disulfonic acid dihydrate, has been elucidated using X-ray structure analysis, revealing the presence of short hydrogen bonds and weak interactions involving the phenol OH group . These structural insights are crucial for understanding the reactivity and properties of related compounds like this compound.
Chemical Reactions Analysis
Trifluoromethylsulfonate groups are known to facilitate various chemical transformations. For instance, hafnium trifluoromethanesulfonate (Hf(OTf)4) has been used as an efficient catalyst in the Fries rearrangement and direct acylation of phenol and naphthol derivatives . Similarly, trifluoromethanesulfonic acid catalyzes Friedel-Crafts alkylations, demonstrating the reactivity of trifluoromethylsulfonate-containing compounds in electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenol derivatives, such as phenol-2,4-disulfonic acid dihydrate, have been studied, revealing interesting aspects like protonic conductivity and the influence of environmental humidity on conductivity . These properties are indicative of the potential utility of this compound in various applications, including material science and catalysis.
properties
IUPAC Name |
1,1,1-trifluoro-N-(4-hydroxyphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)15(13,14)11-5-1-3-6(12)4-2-5/h1-4,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVWJIAZVARRFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}acetamide](/img/structure/B3017668.png)


![3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone](/img/structure/B3017672.png)
![3'-(3,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3017673.png)

![N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B3017680.png)
![2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol](/img/structure/B3017681.png)


![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B3017685.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B3017688.png)
![N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B3017689.png)